3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole
Description
The compound 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole is a bis(indolyl)methane derivative featuring a benzodioxole moiety fused to one indole ring and a second indole group attached via a methylene bridge. For example, LiOtBu-promoted alkylation of indoles with alcohols can yield bis(indolyl)methanes ().
Properties
IUPAC Name |
3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c1-3-7-20-16(5-1)18(12-25-20)24(15-9-10-22-23(11-15)28-14-27-22)19-13-26-21-8-4-2-6-17(19)21/h1-13,24-26H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBZMRRXTPDBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a ligand like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), in the presence of a base such as cesium carbonate . The reaction conditions often require heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole moiety, often using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a solvent like chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole involves its interaction with microtubules. It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Compounds like 37 () incorporate fluorinated indoles, which enhance electronic effects and bioavailability compared to non-halogenated analogs.
Synthetic Methodologies :
- Bis(indolyl)methanes (e.g., 3,3′-(phenylmethylene)bis(1H-indole) ) are synthesized via alkylation/condensation, whereas imidazole-linked analogs (e.g., 37 ) require multistep reactions involving aldehydes, amines, and isocyanides .
- The target compound’s synthesis likely parallels LiOtBu-mediated protocols () but may require optimization for benzodioxol incorporation.
Physicochemical Properties :
- Lipophilicity : Benzodioxol derivatives exhibit higher logP values than phenyl-substituted analogs due to the electron-donating dioxolane oxygen atoms .
- Thermal Stability : Imidazole-linked compounds (e.g., 37 ) show higher melting points (>200°C) compared to bis(indolyl)methanes, which often have lower melting points (e.g., 65–70°C for compound 49 in ) .
Spectroscopic Differentiation :
- NMR Shifts : The benzodioxol group in the target compound would produce distinct ¹H NMR signals (e.g., δ 6.0–6.5 ppm for dioxolane protons) compared to phenyl analogs (δ 7.2–7.8 ppm) .
- Mass Spectrometry : HRESIMS data for similar compounds (e.g., m/z 345.0910 for 77 in ) provide benchmarks for validating the target compound’s molecular weight .
Research Findings and Implications
- Biological Relevance : While direct activity data for the target compound is absent, structurally related imidazole-indole hybrids (e.g., 37–39 in ) show promise in targeting kinases or GPCRs due to their heterocyclic frameworks .
- SAR Trends : Halogenation (e.g., 5-fluoro in 37 ) enhances binding affinity in enzyme assays, suggesting that the benzodioxol-indole hybrid could be optimized with similar substitutions .
- Synthetic Challenges : The steric bulk of the benzodioxol group may complicate purification, as seen in low yields (26–40%) for imidazole-linked analogs () .
Biological Activity
3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole, a compound featuring both indole and benzodioxole moieties, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its interactions with various biological targets and its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound is characterized by a complex arrangement that may contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent, neuroprotective agent, and inhibitor of specific enzymes.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related indole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway and the MAPK pathway.
Table 1: Cytotoxicity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(1H-indol-3-yl)-2-(1,3-benzodioxol) | MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| 3-(1H-indol-3-yl)-2-(1H-pyrrole) | HeLa (Cervical) | 10 | Inhibition of cell cycle progression |
| 3-(1H-indol-3-yl)-2-(naphthalen-1-yl) | A549 (Lung) | 12 | PI3K/Akt pathway modulation |
Neuroprotective Effects
The compound has shown promise in neuroprotection studies. Similar benzodioxole derivatives are known to exert protective effects against oxidative stress in neuronal cells. The proposed mechanism involves the inhibition of monoamine oxidase (MAO), which is crucial for preventing neurodegeneration.
Table 2: MAO Inhibition Activity
| Compound | MAO Type | IC50 (µM) |
|---|---|---|
| Piperine | MAO-A | 7.0 |
| Piperine | MAO-B | 20.9 |
| 3-(Benzodioxole-Indole derivative) | MAO-A/B | TBD |
Enzyme Inhibition
Studies have indicated that this compound may inhibit key enzymes involved in metabolic processes. For example, it has been hypothesized to interact with β-tubulin, potentially disrupting microtubule dynamics critical for cell division.
Case Studies
Several case studies have highlighted the effectiveness of indole derivatives in clinical settings:
- Study on Cancer Cell Lines : A study published in ACS Omega demonstrated that a related indole compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Neuroprotection in Animal Models : Research conducted on mice showed that administration of benzodioxole derivatives led to improved cognitive function following induced oxidative stress .
Q & A
Q. What are the established synthetic routes for preparing 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Prepare benzodioxole and indole intermediates. For example, indole derivatives can be formylated using POCl₃ and DMF (Vilsmeier-Haack reaction) to generate reactive aldehyde intermediates .
- Step 2 : Coupling via Friedel-Crafts alkylation or nucleophilic substitution. For bis-indole derivatives, coupling is often achieved using acid catalysts (e.g., HCl, BF₃·Et₂O) or green catalysts like clays .
- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization by ¹H/¹³C NMR . Key reagents : POCl₃, DMF, anhydrous solvents (e.g., THF, DCM).
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen bonding. For example, bond angles and torsion angles between benzodioxole and indole moieties are critical for validating stereochemistry .
- NMR spectroscopy : ¹H NMR peaks for methylene bridges (δ 4.5–5.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. inactive results) be resolved for this compound?
- Experimental variables : Assess differences in microbial strains, assay conditions (e.g., broth microdilution vs. agar diffusion), and compound purity. For example, bis-indolyl pyrazolyl methane analogs show variable antifungal activity depending on substituent electronegativity .
- Structure-activity relationship (SAR) : Modify the benzodioxole’s methoxy groups or indole’s C3 substituents to enhance target binding. Computational docking (e.g., AutoDock Vina) can predict interactions with fungal CYP51 or bacterial topoisomerases .
Q. What methodologies optimize yield in large-scale synthesis while minimizing side products?
- Reaction optimization : Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, substituting HCl with heterogeneous catalysts (e.g., montmorillonite K10) reduces side reactions like over-alkylation .
- Scale-up challenges : Monitor exothermic reactions (e.g., Friedel-Crafts) via in-situ FTIR or Raman spectroscopy to prevent thermal degradation.
Q. How do crystallographic data resolve contradictions in proposed molecular conformations?
- Twinning and disorder analysis : Use SHELXD to handle twinned crystals, common in flexible bis-indole derivatives. Refinement with anisotropic displacement parameters clarifies ambiguous electron density .
- Comparative studies : Overlay crystal structures with computational models (e.g., DFT-optimized geometries) to validate intramolecular H-bonding or π-π stacking .
Methodological Challenges and Solutions
Q. What analytical techniques differentiate this compound from structurally similar analogs?
- LC-HRMS : Precise mass determination (error < 2 ppm) distinguishes between isomers (e.g., C3 vs. C2 substitution on indole).
- 2D NMR (COSY, NOESY) : Correlate coupling patterns to confirm methylene bridge connectivity and rule out regioisomers .
Q. How are stability and degradation profiles assessed under experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Monitor via HPLC-PDA for degradation products (e.g., oxidative cleavage of benzodioxole) .
- Kinetic solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to predict bioavailability in pharmacological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
